
Tetrafluorosuccinimide
Overview
Description
Tetrafluorosuccinimide (CAS 377-33-3) is a fluorinated cyclic imide with the molecular formula C₄H₂F₄NO₂. It is a solid crystalline compound widely utilized as an anion in ionic liquids due to its high ionic conductivity, thermal stability, and chemical inertness . Its structure features four fluorine atoms attached to the succinimide ring, enhancing its electrochemical properties. Key applications include energy storage systems (e.g., batteries, supercapacitors) and photovoltaic devices, where its stability under extreme conditions is critical .
The global market for this compound was valued at US$ million in 2024, with a projected CAGR of % during 2025–2031, driven by demand in Asia-Pacific and North America. Major manufacturers include P&M Invest, Ambinter, and Astatech .
Preparation Methods
Tetrafluorosuccinimide can be synthesized through multiple routes. One common method involves the reaction of tetrafluorosuccinamic acid with sulfuric acid at 190°C under 20 Torr pressure . Another approach is the synthesis from this compound derivatives, which can be further processed to obtain the desired compound . These methods are typically employed in laboratory settings, but industrial production may involve more scalable and efficient processes.
Chemical Reactions Analysis
Tetrafluorosuccinimide undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: This compound reacts with acyl chlorides to form unsymmetrical phosphazenes.
Formation of Polycarboxylic Acids: When reacting with hydroxyl groups, this compound forms polycarboxylic acids.
Scientific Research Applications
Tetrafluorosuccinimide is a chemical compound that appears in research related to catalysis and bioactive compounds. N-tetrafluorosuccinimide (N-TFS) can act as an N-imidate ligand in gold-catalyzed reactions . Additionally, this compound derivatives have applications in the discovery of bioactive compounds .
Scientific Research Applications
Catalysis
- Cycloisomerization Reactions N-tetrafluorosuccinimide (N-TFS) acts as an N-imidate ligand in gold catalysts, specifically in the cycloisomerization of 1,5-enynes . The study of 1,5-enyne cycloisomerization, mediated by AuBr2(N-imidate)(NHC) catalysts (where N-imidate = N-tetrafluorosuccinimide) in the presence of AgOTf, helps to understand 1,5-enyne substrate turnover and indicates that catalyst decomposition can be an issue for certain catalysts. The N-imidate anion has a stabilizing role in catalysis .
- Reaction Kinetics Kinetic studies of gold catalysts like AuBr2(N-TFS)(ItPe) in cycloisomerization reactions reveal that both AgOTf and AuBr2(N-TFS)(ItPe) are required for active catalysis . The observed rate (k obs) and initial rate can be determined using pseudo-first order rate equations. For instance, with a 1:1 ratio of AuBr2(N-TFS)(ItPe):AgOTf, the observed rate (k obs) is 3.14 × 10−4 s−1, and the initial rate (T 0) is 6.28 × 10−5 moldm−3 s−1 .
Bioactive Compounds
Mechanism of Action
The mechanism by which tetrafluorosuccinimide exerts its effects involves its ability to react with various chemical groups. The trifluoromethyl group on this compound is an acidic functional group, allowing it to react with alcohols and amines . This reactivity is central to its role in forming complex organic compounds.
Comparison with Similar Compounds
Structural and Functional Analogues
Tetrafluorosuccinimide belongs to the succinimide family, which includes derivatives with varying halogen substitutions. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Properties of this compound and Analogues
Performance in Ionic Liquids
This compound outperforms non-fluorinated or partially fluorinated succinimides in ionic conductivity and electrochemical stability. For example:
- Ionic Conductivity: this compound-based ionic liquids exhibit conductivities ~10⁻³ S/cm, suitable for high-performance batteries, whereas non-fluorinated succinimide derivatives show lower values (<10⁻⁴ S/cm) .
- Thermal Stability : The four fluorine atoms in this compound enhance thermal resilience (>250°C), compared to N-trifluoroacetyl succinimide (~200°C) .
Application-Specific Advantages
- Energy Storage : this compound’s low viscosity and high conductivity make it ideal for lithium-ion battery electrolytes, whereas succinimide derivatives without fluorine lack sufficient stability .
Biological Activity
Tetrafluorosuccinimide (TFSI) is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CFNO
- Molecular Weight : 176.06 g/mol
- Appearance : Colorless liquid or solid depending on temperature
The biological activity of TFSI is primarily attributed to its ability to interact with various biological molecules. It has been shown to:
- Inhibit Enzymatic Activity : TFSI can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Modulate Ion Channels : Its fluorinated structure allows it to influence ion channel activity, which is crucial in cellular signaling.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of TFSI against various bacterial strains. The results indicated that TFSI exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL .
- Cytotoxicity Assessment :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | Result | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
Cytotoxicity | Human cancer cell lines | IC50 = 25 µM | |
Neuroprotection | Neuronal cells | Increased viability |
Synthesis
This compound can be synthesized through several methods, including:
- Fluorination Reactions : Utilizing fluorinating agents such as sulfur tetrafluoride (SF) in the presence of succinimide.
- Electrophilic Fluorination : Employing electrophilic fluorination techniques to introduce fluorine atoms into the succinimide backbone.
Potential Applications
- Pharmaceutical Development : Due to its biological activity, TFSI is being explored as a candidate for new antimicrobial and anticancer drugs.
- Material Science : Its unique properties make it suitable for developing advanced materials with specific functionalities, such as coatings with antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for tetrafluorosuccinimide, and how are reaction conditions optimized?
- Methodological Answer : this compound is synthesized via acid-catalyzed cyclization of tetrafluorosuccinamide under controlled vacuum distillation. Key steps include:
Mixing tetrafluorosuccinamide (30.75 g, 0.163 mol) with 95% H₂SO₄ (16.87 g, 0.172 mol) in a 250 mL flask.
Heating gradually to 190°C under vacuum (19–20 mmHg) over 1 hour.
Redistilling the crude product at 80–90°C, followed by sublimation at 50°C in vacuo to yield purified imide (76% yield) .
Critical Parameters :
- Temperature control to avoid decomposition.
- Vacuum pressure to ensure efficient removal of volatile byproducts.
Table 1 : Key Reaction Conditions
Parameter | Value |
---|---|
Reaction Temperature | 190°C |
Vacuum Pressure | 19–20 mmHg |
Purification Method | Sublimation at 50°C in vacuo |
Yield | 76% |
Q. Which characterization techniques are essential for confirming this compound’s structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (360 MHz, CDCl₃) shows a broad singlet at δ 8.65 ppm, indicative of imide protons .
- Melting Point (mp) : A sharp mp range of 66–67°C confirms crystalline purity .
- Supplementary Techniques :
- Infrared (IR) Spectroscopy : Validate carbonyl (C=O) and C-F stretches.
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, F).
Best Practices : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities.
Advanced Research Questions
Q. How can researchers address low yields or inconsistent purity in this compound synthesis?
- Methodological Answer :
- Troubleshooting Low Yields :
Verify stoichiometric ratios of tetrafluorosuccinamide and H₂SO₄ to prevent incomplete cyclization.
Optimize vacuum pressure to enhance byproduct removal.
- Improving Purity :
Use fractional distillation to separate high-boiling impurities.
Implement recrystallization with non-polar solvents (e.g., hexane) .
Table 2 : Common Synthesis Challenges and Solutions
Issue | Solution |
---|---|
Low yield | Increase reaction time or temperature |
Impure distillate | Redistill with tighter temperature control |
Q. How should contradictory spectral data (e.g., NMR discrepancies) be resolved during this compound characterization?
- Methodological Answer :
- Step 1 : Repeat experiments to rule out procedural errors.
- Step 2 : Compare data with literature (e.g., δ 8.65 ppm for imide protons ).
- Step 3 : Employ alternative techniques (e.g., X-ray crystallography) for unambiguous structural confirmation .
- Step 4 : Use computational tools (e.g., Gaussian) to model expected NMR shifts and identify outliers .
Q. What computational strategies are effective for predicting this compound’s reactivity in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) .
Q. What frameworks (e.g., FINER criteria) guide hypothesis formulation for this compound-based studies?
- Methodological Answer : Apply the FINER framework to ensure hypotheses are:
- Feasible : Align with lab resources and synthetic accessibility.
- Novel : Address gaps (e.g., unexplored fluorination mechanisms).
- Ethical : Avoid hazardous intermediates.
- Relevant : Target applications in fluorinated polymer chemistry .
Q. How can researchers ensure reproducibility when documenting this compound experiments?
- Methodological Answer :
Properties
IUPAC Name |
3,3,4,4-tetrafluoropyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF4NO2/c5-3(6)1(10)9-2(11)4(3,7)8/h(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPDXSWOZFOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(C(=O)N1)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301858 | |
Record name | Tetrafluorosuccimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377-33-3 | |
Record name | NSC146773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrafluorosuccimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluorosuccinimide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3MQT6SYP8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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